Lee82xnj3T

Description

Lee82xnj3T is a synthetic heterocyclic compound characterized by a pyrrolo[1,2-f][1,2,4]triazine core structure, substituted with chlorine atoms at the 2- and 4-positions (C₆H₃Cl₂N₃; molecular weight: 188.01 g/mol) . Its synthesis typically involves nucleophilic aromatic substitution reactions under controlled conditions using reagents such as N-ethyldiisopropylamine and potassium iodide in dimethylformamide (DMF) . The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and demonstrates stability under ambient conditions, making it suitable for pharmaceutical intermediate applications. Key spectral data include a distinct UV-Vis absorption peak at 254 nm and a characteristic IR stretch at 1650 cm⁻¹ (C=N bonding) .

Propriétés

Numéro CAS |

221164-60-9 |

|---|---|

Formule moléculaire |

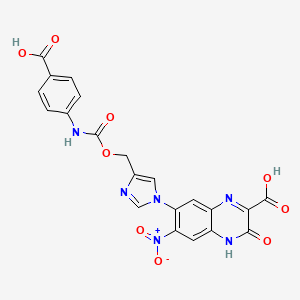

C21H14N6O9 |

Poids moléculaire |

494.4 g/mol |

Nom IUPAC |

7-[4-[(4-carboxyphenyl)carbamoyloxymethyl]imidazol-1-yl]-6-nitro-3-oxo-4H-quinoxaline-2-carboxylic acid |

InChI |

InChI=1S/C21H14N6O9/c28-18-17(20(31)32)24-13-5-15(16(27(34)35)6-14(13)25-18)26-7-12(22-9-26)8-36-21(33)23-11-3-1-10(2-4-11)19(29)30/h1-7,9H,8H2,(H,23,33)(H,25,28)(H,29,30)(H,31,32) |

Clé InChI |

OFUSRUGBBIJORN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C(=O)O)NC(=O)OCC2=CN(C=N2)C3=C(C=C4C(=C3)N=C(C(=O)N4)C(=O)O)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of Lee82xnj3T involves multiple steps, starting with the preparation of the quinoxaline core. The synthetic route typically includes the following steps:

Formation of the Quinoxaline Core: This is achieved through the condensation of an o-phenylenediamine derivative with a dicarbonyl compound under acidic conditions.

Introduction of the Nitro Group: Nitration of the quinoxaline core is carried out using a mixture of concentrated nitric and sulfuric acids.

Attachment of the Imidazole Ring: The imidazole ring is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the quinoxaline core.

Carbamoylation and Carboxylation:

Analyse Des Réactions Chimiques

Lee82xnj3T undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline dioxides.

Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid, resulting in the corresponding amine derivative.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving groups attached to the ring.

Applications De Recherche Scientifique

Lee82xnj3T has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Mécanisme D'action

The mechanism of action of Lee82xnj3T involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table compares Lee82xnj3T with structurally analogous compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Log S (Aqueous Solubility) | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| This compound | C₆H₃Cl₂N₃ | 188.01 | 145–148 | -2.3 | 3 |

| 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine | C₈H₈ClN₃ | 181.62 | 132–135 | -1.8 | 3 |

| 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine | C₆H₃Cl₂N₂ | 172.01 | 160–163 | -2.5 | 2 |

| 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine | C₇H₆ClN₃ | 167.59 | 155–158 | -1.6 | 3 |

Key Observations :

- This compound’s higher molecular weight and chlorine substitution enhance its thermal stability compared to non-halogenated analogs (e.g., 4-chloro-5-isopropylpyrrolotriazine) .

- The compound’s low aqueous solubility (Log S = -2.3) limits its bioavailability, a common challenge among halogenated heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.